1-Benzyl-5,5-dimethylimidazolidin-2-one

Solid-state properties Purification Formulation

1-Benzyl-5,5-dimethylimidazolidin-2-one features a gem-dimethyl group that raises LogP by +0.5 (to 1.99) vs. the des-dimethyl analog, optimizing CNS drug-likeness (LogP 1–3). Its 142–146°C melting point ensures superior crystallinity for chiral auxiliary purification. The single carbonyl preserves H-bond donor capacity while reducing metabolic vulnerability vs. hydantoin analogs. Claimed in PRMT5 inhibitor patents, this scaffold provides direct entry into protected chemical space. Standard purity ≥97%; 99% HPLC available for organocatalysis and screening.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
CAS No. 1373350-41-4
Cat. No. B1400197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5,5-dimethylimidazolidin-2-one
CAS1373350-41-4
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCC1(CNC(=O)N1CC2=CC=CC=C2)C
InChIInChI=1S/C12H16N2O/c1-12(2)9-13-11(15)14(12)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,15)
InChIKeyXSKHLLQHJQAERZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-Benzyl-5,5-dimethylimidazolidin-2-one (CAS 1373350-41-4) – Differentiated Physicochemical and Structural Profile vs. Imidazolidinone Analogs


1-Benzyl-5,5-dimethylimidazolidin-2-one (CAS 1373350-41-4) is a cyclic urea (imidazolidin-2-one) derivative bearing a benzyl substituent at N1 and a geminal dimethyl group at C5 [1]. This substitution pattern distinguishes it from both the parent 1-benzylimidazolidin-2-one and the oxidized 1-benzyl-5,5-dimethylimidazolidine-2,4-dione (hydantoin) analog. The compound is primarily utilized as a versatile synthetic intermediate and building block in medicinal chemistry and agrochemical research [2]. Commercially available purities range from 95% to 99% (HPLC) . Its well-defined, rigid heterocyclic framework makes it suitable for applications requiring controlled reactivity, including chiral auxiliary and ligand precursor development [2].

Why 1-Benzyl-5,5-dimethylimidazolidin-2-one Cannot Be Replaced by Unsubstituted or Oxidized Imidazolidinone Analogs


Generic substitution among imidazolidinone derivatives is unreliable because the 5,5-dimethyl substitution profoundly alters the compound's lipophilicity, crystallinity, and steric environment, all of which directly impact synthetic utility and biological recognition. Compared to the non-methylated 1-benzylimidazolidin-2-one, the target compound exhibits a significantly higher melting point (142–146 °C vs. ~128.5–129 °C) , indicative of enhanced crystal lattice stability that affects formulation and purification protocols. The gem-dimethyl group also increases calculated LogP by approximately 0.5 units (LogP 1.99 vs. 1.48 for the des-dimethyl analog) , reflecting greater lipophilicity that can alter membrane permeability and binding pocket occupancy. Furthermore, the 2-oxo (vs. 2,4-dione) oxidation state preserves a single hydrogen-bond donor site while removing the second carbonyl, a feature that changes both the hydrogen-bonding capacity and metabolic vulnerability relative to hydantoin analogs [1]. Substituting with a 4-chloro variant introduces an additional reactivity handle and further shifts LogP, making simple interchange without re-optimization inadvisable .

Quantitative Differentiation Evidence: 1-Benzyl-5,5-dimethylimidazolidin-2-one vs. Closest Structural Analogs


Melting Point and Crystallinity: 1-Benzyl-5,5-dimethylimidazolidin-2-one vs. 1-Benzylimidazolidin-2-one

1-Benzyl-5,5-dimethylimidazolidin-2-one exhibits a melting point of 142–146 °C, which is approximately 13–17 °C higher than that of the non-methylated analog 1-benzylimidazolidin-2-one (mp 128.5–129 °C) . This difference reflects the increased molecular weight and enhanced van der Waals interactions conferred by the gem-dimethyl group. The higher melting point correlates with improved crystallinity, which facilitates purification by recrystallization and enhances solid-state stability during storage [1].

Solid-state properties Purification Formulation

Lipophilicity (LogP): Increased Hydrophobicity of 1-Benzyl-5,5-dimethylimidazolidin-2-one vs. Des-dimethyl Analog

The calculated partition coefficient (LogP) of 1-benzyl-5,5-dimethylimidazolidin-2-one is 1.99, compared to 1.48 for 1-benzylimidazolidin-2-one . This ΔLogP of +0.51 represents a ~3.2-fold increase in lipophilicity, directly attributable to the two additional methyl groups at C5. Increased LogP can enhance passive membrane permeability and is a critical parameter for structure-activity relationship (SAR) campaigns targeting intracellular or CNS-penetrant agents [1].

Lipophilicity Membrane permeability Drug-likeness

Hydrogen-Bond Donor Count: Single vs. Dual HBD in Imidazolidin-2-one vs. Hydantoin Scaffolds

1-Benzyl-5,5-dimethylimidazolidin-2-one possesses one hydrogen-bond donor (the N3–H), whereas the closely related 1-benzyl-5,5-dimethylimidazolidine-2,4-dione (hydantoin) possesses two HBDs (N3–H and N1–H after tautomerism) [1]. Reducing the HBD count from 2 to 1 can significantly lower polar surface area (PSA) and reduce the desolvation penalty for membrane crossing, while also altering the pharmacophoric recognition pattern at target binding sites [2]. This single-HBD feature is particularly relevant when designing scaffolds that must avoid excessive hydrogen-bonding to plasma proteins.

Hydrogen bonding Target engagement Selectivity

Commercial Purity Benchmarking: 1-Benzyl-5,5-dimethylimidazolidin-2-one Available at ≥99% (HPLC)

Commercially, 1-benzyl-5,5-dimethylimidazolidin-2-one is available at purities reaching 99% by HPLC , whereas many imidazolidinone analogs are typically supplied at 95–97% . The higher available purity reduces the burden of in-house purification for sensitive applications such as catalytic ligand preparation or biological assay screening, where trace impurities can confound results [1].

Purity Quality control Reproducibility

Steric Bulk at C5: The 5,5-Dimethyl Group as a Conformational Restraint vs. Unsubstituted Imidazolidinones

The gem-dimethyl substitution at C5 introduces significant steric bulk adjacent to the urea carbonyl. This quaternary center restricts rotational freedom of the imidazolidinone ring, increasing conformational rigidity compared to the unsubstituted 1-benzylimidazolidin-2-one [1]. In the context of imidazolidinone-based PRMT5 inhibitors, the 5,5-dimethyl motif has been specifically claimed to provide enhanced target engagement through pre-organization of the binding conformation [2]. The increased steric demand also shields the N3–H from metabolic N-dealkylation, potentially improving metabolic stability compared to non-methylated analogs [3].

Conformational restriction Steric shielding Chiral auxiliary design

Patent-Disclosed Utility of the 5,5-Dimethylimidazolidin-2-one Scaffold as a PRMT5 Inhibitor Pharmacophore

The 5,5-dimethylimidazolidin-2-one core is explicitly claimed as a privileged scaffold in multiple patent families targeting protein arginine methyltransferase 5 (PRMT5) [1]. While the specific biological activity of 1-benzyl-5,5-dimethylimidazolidin-2-one has not been disclosed in detail, structurally related 5,5-dimethylimidazolidin-2-one derivatives within the same patent series have demonstrated IC50 values ranging from nanomolar to low micromolar against PRMT5 in biochemical assays [1]. The patent literature demonstrates that the 5,5-dimethyl substitution is not merely incidental but is a deliberate design element for PRMT5 binding site complementarity [2]. This contrasts with imidazolidin-2-one scaffolds lacking the dimethyl feature, which are less represented in PRMT5 patent families.

PRMT5 inhibition Cancer therapeutics Epigenetics

Optimal Application Scenarios for 1-Benzyl-5,5-dimethylimidazolidin-2-one Based on Differentiation Evidence


PRMT5 Inhibitor Lead Optimization: Scaffold with Patent Precedent and Defined Conformational Restriction

For medicinal chemistry teams prosecuting PRMT5 inhibitor programs, 1-benzyl-5,5-dimethylimidazolidin-2-one provides a synthetic entry point to a scaffold explicitly claimed in multiple PRMT5 patent families . The gem-dimethyl group at C5 imparts conformational rigidity that has been correlated with enhanced target engagement in this enzyme class [1]. Procurement of this specific building block allows structure-activity relationship exploration within a patented chemical space, reducing the risk of prior-art conflicts that would arise from using unsubstituted analog scaffolds that lack the dimethyl motif.

Synthesis of Chiral Auxiliaries and Ligands Requiring Sterically Demanding, Crystalline Intermediates

The high melting point (142–146 °C) and crystallinity of 1-benzyl-5,5-dimethylimidazolidin-2-one make it particularly suitable for the preparation of chiral auxiliaries where solid-phase handling and recrystallization are critical for enantiomeric purity . The steric bulk at C5 provides a well-defined chiral environment when the compound is elaborated into N-acyl or N-sulfonyl derivatives for asymmetric induction [1]. Compared to 1-benzylimidazolidin-2-one, the dimethylated analog's higher crystallinity facilitates removal of minor diastereomeric impurities through simple recrystallization.

Building Block for CNS-Penetrant Candidate Libraries: Enhanced LogP Within Favorable Range

With a calculated LogP of 1.99, 1-benzyl-5,5-dimethylimidazolidin-2-one occupies a lipophilicity range compatible with CNS drug-likeness guidelines (LogP 1–3) . The ΔLogP of +0.51 relative to 1-benzylimidazolidin-2-one provides a measurable lipophilicity increase without exceeding LogP 3, an important threshold for avoiding promiscuous binding and metabolic liability [1]. Procurement teams seeking building blocks for CNS-focused fragment libraries should prioritize this compound over the des-dimethyl analog or the more polar hydantoin (LogP typically <1.5).

High-Purity Intermediate for Catalytic Applications and Biological Assay

The commercial availability of 1-benzyl-5,5-dimethylimidazolidin-2-one at ≥99% HPLC purity enables its direct use in sensitive applications—such as organocatalysis or biochemical screening—without additional in-house purification. In contrast, many imidazolidinone analogs are supplied at 95–97%, requiring column chromatography or recrystallization before use [1]. For procurement groups managing compound management workflows, selecting the higher-purity option reduces lead time and eliminates one QC step, providing operational efficiency gains.

Quote Request

Request a Quote for 1-Benzyl-5,5-dimethylimidazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.